molecular formula C18H20O5 B5589577 3,5-dimethylphenyl 3,4,5-trimethoxybenzoate

3,5-dimethylphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B5589577
M. Wt: 316.3 g/mol
InChI Key: RRGHVMXRZCQUCI-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 3,4,5-trimethoxybenzoate is an organic compound that belongs to the ester class of chemicals It is composed of a 3,5-dimethylphenyl group and a 3,4,5-trimethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3,5-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethylphenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylphenyl 3,4,5-trimethoxybenzoate is unique due to the presence of both the 3,5-dimethylphenyl and 3,4,5-trimethoxybenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-dimethylphenyl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-11-6-12(2)8-14(7-11)23-18(19)13-9-15(20-3)17(22-5)16(10-13)21-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGHVMXRZCQUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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